molecular formula C11H18Cl2N2O2 B2599845 4-Methoxy-2-(piperidin-4-yloxy)pyridinedihydrochloride CAS No. 1707580-78-6

4-Methoxy-2-(piperidin-4-yloxy)pyridinedihydrochloride

Cat. No.: B2599845
CAS No.: 1707580-78-6
M. Wt: 281.18
InChI Key: MZDVIZWCZCABLH-UHFFFAOYSA-N
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Description

4-Methoxy-2-(piperidin-4-yloxy)pyridinedihydrochloride is a chemical compound with the molecular formula C11H18Cl2N2O2. It is known for its unique structure, which includes a methoxy group, a piperidine ring, and a pyridine ring. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Properties

IUPAC Name

4-methoxy-2-piperidin-4-yloxypyridine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2.2ClH/c1-14-10-4-7-13-11(8-10)15-9-2-5-12-6-3-9;;/h4,7-9,12H,2-3,5-6H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZDVIZWCZCABLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=C1)OC2CCNCC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-(piperidin-4-yloxy)pyridinedihydrochloride typically involves the reaction of 4-methoxypyridine with piperidine in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol. The product is then purified through recrystallization or chromatography to obtain the dihydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The reaction conditions are optimized to maximize yield and purity, and the product is often purified using industrial-scale chromatography or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-(piperidin-4-yloxy)pyridinedihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-hydroxy-2-(piperidin-4-yloxy)pyridine, while reduction may produce 4-methoxy-2-(piperidin-4-yl)pyridine .

Scientific Research Applications

4-Methoxy-2-(piperidin-4-yloxy)pyridinedihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxy-2-(piperidin-4-yloxy)pyridinedihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and affecting cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound .

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-2-(piperidin-4-yloxy)pyridine: Similar structure but without the dihydrochloride salt.

    4-Methoxy-2-(piperidin-4-yl)pyridine: Lacks the oxygen atom in the piperidine ring.

    4-Hydroxy-2-(piperidin-4-yloxy)pyridine: Contains a hydroxyl group instead of a methoxy group.

Uniqueness

4-Methoxy-2-(piperidin-4-yloxy)pyridinedihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dihydrochloride salt form enhances its solubility and stability, making it more suitable for certain applications compared to its analogs .

Biological Activity

4-Methoxy-2-(piperidin-4-yloxy)pyridinedihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a methoxy group and a piperidine moiety, contributing to its unique chemical properties. The dihydrochloride form indicates the presence of two hydrochloride ions, which can influence solubility and bioavailability.

PropertyValue
IUPAC Name4-Methoxy-2-(piperidin-4-yloxy)pyridine dihydrochloride
Molecular FormulaC12H16Cl2N2O2
Molecular Weight287.17 g/mol
SolubilitySoluble in water

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The methoxy group enhances lipophilicity, facilitating cellular uptake, while the piperidine ring may interact with neurotransmitter systems.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound. For instance, derivatives of similar structures have shown significant antiproliferative effects against various cancer cell lines.

Case Study: Antiproliferative Effects

In a study examining related compounds, several derivatives exhibited moderate to high activity against A-549 (lung cancer), MCF7 (breast cancer), and HCT-116 (colon cancer) cell lines. The IC50 values for these compounds ranged from 0.02 to 0.08 μmol/mL, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

Antioxidant Activity

The compound has also been assessed for its antioxidant properties. Research indicates that it can scavenge DPPH radicals effectively, which is crucial for mitigating oxidative stress in biological systems.

Table 2: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (IC50)
This compoundModerate (100 μg/mL)
Ascorbic AcidLow (50 μg/mL)

Synthesis and Characterization

The synthesis of this compound involves several steps, including the reaction of appropriate precursors under controlled conditions. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the compound.

Potential Therapeutic Applications

  • Anticancer Therapy : Due to its antiproliferative activity, this compound may serve as a lead structure for developing new anticancer agents.
  • Neuropharmacology : The piperidine component suggests potential applications in treating neurological disorders by modulating neurotransmitter systems.

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